molecular formula C18H23N5O2S2 B11241609 1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

1-(tert-butyl)-3-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B11241609
M. Wt: 405.5 g/mol
InChI Key: VOHQBMRRLOTPMY-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a urea moiety, and a tetrahydroquinoline structure

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

1-tert-butyl-3-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C18H23N5O2S2/c1-18(2,3)20-15(25)19-16-21-22-17(27-16)26-11-14(24)23-10-6-8-12-7-4-5-9-13(12)23/h4-5,7,9H,6,8,10-11H2,1-3H3,(H2,19,20,21,25)

InChI Key

VOHQBMRRLOTPMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Tetrahydroquinoline Moiety: This step involves the alkylation of the thiadiazole ring with a suitable tetrahydroquinoline derivative.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the urea and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Medicine

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

    Anticancer Properties: Potential use in cancer therapy due to its ability to interfere with cellular processes.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-tert-butyl-1-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their function.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Tetrahydroquinoline Derivatives: Compounds featuring the tetrahydroquinoline structure.

    Urea Derivatives: Compounds with urea moieties.

Uniqueness

    Structural Complexity: The combination of functional groups in this compound is unique, providing distinct chemical and biological properties.

    Versatility: Its ability to participate in various chemical reactions makes it a valuable compound in multiple fields.

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